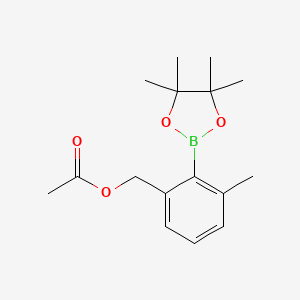

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester

Description

Properties

IUPAC Name |

[3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO4/c1-11-8-7-9-13(10-19-12(2)18)14(11)17-20-15(3,4)16(5,6)21-17/h7-9H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPUNPSIOIOENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2COC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices.

Mode of Action

The compound is a type of boronic ester, which is a valuable building block in organic synthesis. It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Pharmacokinetics

It’s important to note that these compounds are only marginally stable in water. The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction. This reaction is a key step in the synthesis of many complex organic compounds.

Action Environment

Environmental factors such as pH strongly influence the action of the compound. The rate of hydrolysis of the compound is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester plays a significant role. It is known to undergo catalytic protodeboronation, a process that involves a radical approach. This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation.

Cellular Effects

For instance, glucose-responsive hydrogels made from boronic esters have been used to control insulin release under hyperglycemic conditions.

Molecular Mechanism

The molecular mechanism of this compound involves a radical approach in its protodeboronation. This process is paired with a Matteson–CH 2 –homologation, which allows for formal anti-Markovnikov alkene hydromethylation.

Temporal Effects in Laboratory Settings

They are easy to purify and often even commercially available.

Biological Activity

2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H17B O4

- Molecular Weight : 239.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for this context)

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to inhibit enzymes such as proteases and glycosidases, which are crucial in various biological pathways.

- Enzyme Inhibition : Boronic acids can inhibit serine proteases by forming stable complexes with the active site serine residue.

- Cellular Signaling Modulation : They may interfere with cellular signaling pathways by modulating the activity of kinases and phosphatases.

Anticancer Properties

Recent studies have indicated that boronic acid derivatives exhibit anticancer properties through multiple mechanisms:

- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Compounds like this compound can cause cell cycle arrest at the G1/S phase, preventing proliferation.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens.

- Mechanism : The antimicrobial effect is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

- Case Study : In vitro studies showed significant inhibition of growth in Gram-positive bacteria, including Staphylococcus aureus.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits growth of Staphylococcus | |

| Enzyme Inhibition | Inhibits serine proteases |

Comparison with Other Boronic Acid Derivatives

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Yes | Yes |

| 3-Acetoxy-4-methoxycarbonylphenylboronic Acid Pinacol Ester | Moderate | No |

| Phenylboronic Acid Pinacol Ester | Yes | Moderate |

Case Studies

-

Anticancer Efficacy Study :

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. -

Antimicrobial Activity Assessment :

A clinical study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, showcasing its potential as an antimicrobial agent.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-(acetoxymethyl)-6-methylphenylboronic acid pinacol ester typically involves the reaction of 6-methylphenylboronic acid with acetoxymethyl derivatives under specific catalytic conditions. This compound is known for its ability to undergo various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds.

Applications in Organic Synthesis

- Suzuki-Miyaura Coupling :

- Catalytic Reactions :

- Functionalization of Alkenes :

- Synthesis of Pharmaceuticals :

Case Study 1: Synthesis of Biaryl Compounds

Research demonstrated that this compound effectively facilitated the synthesis of biaryl compounds through Suzuki coupling. Yield percentages were reported to be high, often exceeding 80%, showcasing its efficiency as a coupling agent.

Case Study 2: Protodeboronation Methodology

A recent study highlighted the use of this boronic ester in a novel protodeboronation methodology that allows for selective transformations under mild conditions. This method was applied to synthesize complex natural products, providing a streamlined approach to accessing challenging synthetic targets .

Comparative Data Table

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds | >80% yield |

| Catalytic Protodeboronation | Selective transformations under mild conditions | High selectivity |

| Functionalization of Alkenes | Anti-Markovnikov hydromethylation | Efficient product formation |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester with analogous boronic esters:

Solubility and Physical Properties

- Solubility Trends : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to their boronic acid counterparts due to reduced polarity . For example, this compound shows high solubility in chloroform, similar to other esters like 2,4-Dimethoxyphenylboronic Acid Pinacol Ester .

- Impact of Substituents : The acetoxymethyl group introduces moderate steric hindrance, slightly reducing solubility in hydrocarbons compared to smaller substituents (e.g., methoxy) .

Reactivity in Cross-Coupling Reactions

- Electronic Effects: The acetoxymethyl group (electron-withdrawing ester) deactivates the phenyl ring, slowing coupling reactions compared to electron-donating groups (e.g., methoxy in 2,4-Dimethoxyphenylboronic Acid Pinacol Ester) . However, this effect is less pronounced than in strongly electron-withdrawing systems like 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester .

- Steric Effects : Ortho-substituted derivatives (e.g., this compound) exhibit lower reaction yields in Suzuki-Miyaura couplings compared to para-substituted analogs (e.g., (4-Acetoxymethylphenyl)boronic Acid Pinacol Ester) due to steric interference with the catalytic site .

Spectroscopic Characteristics

- NMR Signatures : The pinacol ester protons appear as a singlet at δ1.35–1.36 in $^1$H NMR, consistent across all pinacol esters . Aromatic proton shifts vary with substituents; for example, the acetoxymethyl group in the target compound causes downfield shifts (~δ7.2–7.8) compared to methoxy-substituted analogs (~δ6.8–7.1) .

Q & A

Q. What are the optimal conditions for synthesizing 2-(Acetoxymethyl)-6-methylphenylboronic Acid Pinacol Ester?

The synthesis typically involves reacting the parent boronic acid with pinacol in the presence of dehydrating agents (e.g., MgSO₄) under anhydrous conditions. Alternatively, photoinduced decarboxylative borylation can be employed using N-hydroxyphthalimide esters and bis(catecholato)diboron under visible light, avoiding metal catalysts .

Q. How does the solubility profile of this compound influence its use in Suzuki-Miyaura cross-coupling reactions?

The compound’s solubility in chloroform, ketones, and ethers (as observed in structurally similar pinacol esters) allows for homogeneous reaction conditions, critical for efficient coupling. Poor solubility in hydrocarbons necessitates solvent optimization to avoid precipitation during catalysis .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Use GC or HPLC for purity assessment (>97%). Structural confirmation requires ¹H/¹³C NMR for substituent analysis and ¹¹B NMR to verify boronic ester integrity. Mass spectrometry (MS) ensures molecular weight consistency .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

Hydrolysis of the boronic ester under moisture is a key issue. Use anhydrous solvents, inert atmospheres, and desiccants. Radical intermediates (in photoinduced methods) may lead to undesired byproducts; rigorous exclusion of oxygen and controlled light exposure are critical .

Q. How should researchers handle and store this compound to maintain integrity?

Store under argon or nitrogen at –20°C in sealed containers. Use chloroform or acetone for dissolution, as these solvents minimize degradation. Avoid prolonged exposure to humid environments .

Advanced Research Questions

Q. How can researchers address low E/Z selectivity in allylboration reactions using this compound?

Low selectivity arises from competing pathways in direct allylboration. Modify the reaction by pre-treating the boronic ester with nBuLi and trapping the alkoxide with TFAA to generate a borinic ester intermediate, which significantly enhances E-selectivity (>90%) .

Q. How does the acetoxymethyl group affect reactivity in cross-coupling compared to other substituents?

The acetoxymethyl group enhances steric bulk, potentially slowing transmetalation in Suzuki-Miyaura reactions. However, its electron-withdrawing nature may stabilize the boronate intermediate, improving compatibility with electron-deficient aryl halides .

Q. What strategies improve stability under varying reaction conditions?

Stabilize the ester via coordination with Lewis bases (e.g., THF) in polar aprotic solvents. For aqueous reactions, use biphasic systems or phase-transfer catalysts to minimize hydrolysis .

Q. What methodological advancements enhance the synthesis or application of this compound?

Metal-free, visible-light-mediated decarboxylative borylation enables functionalization of carboxylic acids without transition metals. This method tolerates diverse functional groups, expanding its utility in late-stage diversification .

Q. In multi-step syntheses, how can chemists introduce this boronic ester without compromising functional groups?

Leverage the compound’s stability in anhydrous, non-acidic conditions. Sequential cross-coupling reactions (e.g., Suzuki followed by Heck) are feasible if orthogonal protecting groups (e.g., acetoxymethyl) are retained. Photoinduced methods allow selective borylation in complex substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.